

Application Note: Recrystallization Protocols for 5-Bromo-2-methylquinazolin-4-amine

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Compound of Interest

Compound Name: 5-Bromo-2-methylquinazolin-4-amine

Cat. No.: B14025576

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Executive Summary

5-Bromo-2-methylquinazolin-4-amine is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1] Its purification is pivotal because the C5-bromine serves as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura), where high purity is required to prevent catalyst poisoning and side reactions.[1]

This guide details three solvent systems for recrystallization, selected based on polarity matching and impurity rejection profiles. The Ethanol (EtOH) system is the primary recommendation for general purification, while Ethyl Acetate/Heptane is superior for removing lipophilic byproducts.[1]

Physicochemical Profile & Solvent Strategy[1][2][3][4][5]

The compound features a fused bicyclic heteroaromatic core (quinazoline) with three distinct functional motifs that dictate solubility:[1]

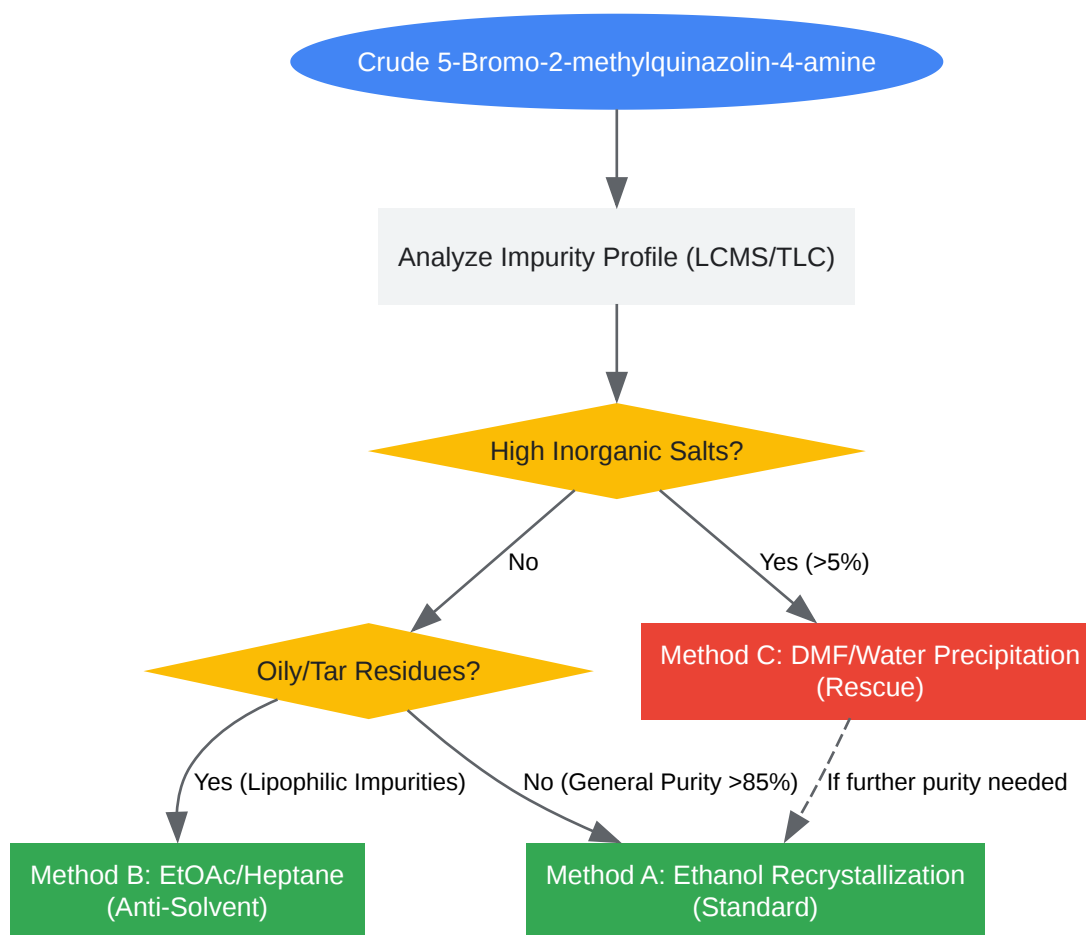
- 4-Amino group: Provides hydrogen bond donor capability; increases polarity.[2]
- N1/N3 Ring Nitrogens: Hydrogen bond acceptors; susceptible to protonation (pH sensitive). [2]
- 5-Bromo & 2-Methyl: Lipophilic domains that reduce water solubility and increase solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.[1]

Solubility Data Table (Thermodynamic Estimates)

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Profile | Recommendation Level |
|-----------------|------------------|-------------------|--|-----------------------|
| Ethanol (Abs.) | High | Low-Moderate | Excellent for polar salts and trace starting materials.[1][2] | Primary (General) |
| EtOAc / Heptane | High | Very Low | Superior for removing non-polar "tar" and oily residues.[2] | Secondary (Polishing) |
| DMF / Water | Very High | Low | Best for highly crude material containing inorganic salts. [2] | Tertiary (Rescue) |
| Acetonitrile | Moderate | Low | Good for removing oxidized byproducts; expensive.[2] | Alternative |

Decision Logic for Purification

The following decision tree illustrates the logical flow for selecting the appropriate purification method based on the state of the crude material.



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Caption: Solvent selection decision tree based on crude material impurity profile.

Detailed Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of material with purity >85%.^[2] Mechanism: Exploits the steep solubility curve of quinazolines in lower alcohols.^{[1][2]}

- Preparation: Place 10.0 g of crude **5-Bromo-2-methylquinazolin-4-amine** in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Dissolution: Add 80 mL of Ethanol (absolute). Heat the mixture to reflux (78°C) with vigorous stirring.

- Note: If solids remain after 15 minutes of reflux, add more ethanol in 5 mL portions until a clear solution is obtained. Do not exceed 150 mL total volume.
- Filtration (Optional): If insoluble black particles (palladium or carbon) are present, filter the hot solution rapidly through a pre-warmed Celite pad.
- Crystallization: Remove the heat source.^[2] Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.
 - Critical Step: Do not use an ice bath immediately; rapid cooling traps impurities.
- Finishing: Once room temperature is reached, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
- Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 20 mL of cold ethanol (-20°C).
- Drying: Dry under vacuum at 45°C for 12 hours.

Method B: Solvent/Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Removing lipophilic impurities (oils, unreacted starting materials) that might co-crystallize in ethanol.^{[1][2]}

- Dissolution: Dissolve 5.0 g of crude material in the minimum amount of hot Ethyl Acetate (approx. 40-60 mL) at 60-70°C.
- Precipitation: While maintaining gentle heating (avoid boiling), add Heptane dropwise.^[1]
 - Visual Cue: Stop adding Heptane when a persistent slight cloudiness (turbidity) appears.
- Re-solubilization: Add a few drops of hot Ethyl Acetate until the solution becomes clear again.
- Crystallization: Turn off the heat and allow the vessel to cool undisturbed. The product should crystallize as fine needles or prisms.^[1]

- Isolation: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Technical Rationale & Troubleshooting

Why these solvents?

- Ethanol: Quinazolines often exhibit "stacking" interactions.^[2] Ethanol disrupts these sufficiently at high temperatures but promotes orderly lattice formation upon cooling. It is also Class 3 (low toxicity) in GMP guidelines.
- Heptane (Anti-solvent): The 5-bromo and 2-methyl substituents add significant lipophilicity.^[1] ^[2] While the compound dissolves in EtOAc, it is insoluble in alkanes.^[1] Heptane forces the compound out of solution while keeping "greasy" impurities dissolved.^[1]

Troubleshooting "Oiling Out"

If the product separates as an oil rather than a crystal:

- Seed Crystals: Add a tiny crystal of pure product to the cooling solution at 40°C.
- Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.^[1]
- Solvent Modification: In Method A, add 5% water to the hot ethanol.^[1] This increases the polarity of the solvent, forcing the hydrophobic brominated compound to crystallize more aggressively (use with caution to avoid precipitation).^[1]

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